CrtN Enzyme Inhibition Potency: 4,4-Diphenyl-3-buten-2-one Exhibits Sub-Nanomolar IC₅₀ Versus Micromolar Comparator Clemizole
4,4-Diphenyl-3-buten-2-one inhibits the S. aureus virulence enzyme diapophytoene desaturase (CrtN) with an IC₅₀ of 1.60 nM in S. aureus Newman and 1.20 nM in vancomycin-intermediate S. aureus Mu50 [1]. In comparison, the FDA-approved antihistamine clemizole, recently repurposed as a CrtN inhibitor, displays an IC₅₀ of 2.57 μM (2,570 nM) against the same target [2]. Furthermore, the potent benzofuran-derived CrtN inhibitor 5m exhibits IC₅₀ values ranging from 0.38 to 5.45 nM across multiple S. aureus strains, placing 4,4-diphenyl-3-buten-2-one within the same sub-nanomolar potency tier as optimized lead compounds [3].
| Evidence Dimension | Inhibition of CrtN enzyme (staphyloxanthin biosynthesis) |
|---|---|
| Target Compound Data | IC₅₀ = 1.60 nM (S. aureus Newman); IC₅₀ = 1.20 nM (VISA Mu50) |
| Comparator Or Baseline | Clemizole: IC₅₀ = 2,570 nM (2.57 μM) [2]; Benzofuran 5m: IC₅₀ = 0.38–5.45 nM [3] |
| Quantified Difference | 4,4-Diphenyl-3-buten-2-one is ~1,600-fold more potent than clemizole (1.60 nM vs. 2,570 nM); comparable to optimized benzofuran lead 5m |
| Conditions | Spectrophotometric assay measuring reduction in staphyloxanthin levels after 48 hours in S. aureus Newman and VISA Mu50 strains [1] |
Why This Matters
This sub-nanomolar potency against a validated antivirulence target positions 4,4-diphenyl-3-buten-2-one as a high-value scaffold for antimicrobial drug discovery programs focused on disarming MRSA and VISA pathogenesis.
- [1] BindingDB. BDBM50465160 (CHEMBL4284707). IC₅₀ = 1.60 nM (S. aureus Newman) and 1.20 nM (VISA Mu50) against CrtN. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50465160. View Source
- [2] Yu H, et al. Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis in Staphylococcus aureus to enhance host immune clearance. Commun Biol. 2026. doi:10.1038/s42003-026-09731-7. PMID:41741668. View Source
- [3] Wang Y, et al. Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. J Med Chem. 2016. PMID:26999509. View Source
